Carotegrast

Integrin inhibition Selectivity profiling Ulcerative colitis

Carotegrast (HCA2969), active metabolite of carotegrast methyl, is an oral dual α4β1/α4β7 integrin antagonist approved in Japan for UC. Its 14.1-h half-life permits complete washout in 3–4 days, enabling recovery-of-function studies impossible with long-acting biologics (e.g., natalizumab t1/2 ~11 days). With a 45% clinical response rate and defined food-effect PK, it is the benchmark oral reference for head-to-head preclinical comparisons with vedolizumab/natalizumab. Use prodrug for oral mouse colitis models; carotegrast directly for in vitro α4β1 (IC50=5.8 nM) and α4β7 (IC50=26 nM) assays.

Molecular Formula C27H24Cl2N4O5
Molecular Weight 555.4 g/mol
CAS No. 401904-75-4
Cat. No. B1668454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarotegrast
CAS401904-75-4
SynonymsCarotegrast
Molecular FormulaC27H24Cl2N4O5
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1
InChIKeyYQKBOUPIOWUMTE-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carotegrast (CAS 401904-75-4) Procurement Guide: α4 Integrin Antagonist for Ulcerative Colitis Research


Carotegrast (also referred to as HCA2969) is the active metabolite of the prodrug carotegrast methyl [1]. It is an orally active, small-molecule dual antagonist of α4β1 and α4β7 integrins, blocking the interaction with their respective ligands VCAM-1 and MAdCAM-1 [2]. Carotegrast methyl (AJM300) received its first regulatory approval in Japan in March 2022 for the treatment of moderately active ulcerative colitis in patients with an inadequate response to 5-aminosalicylic acid [3].

Why Carotegrast Cannot Be Simply Substituted with Other α4 Integrin Antagonists


Despite a shared mechanism targeting α4 integrins, carotegrast exhibits key differentiators that preclude direct substitution with biologics like natalizumab or vedolizumab, or with alternative small molecules such as firategrast or BIO-1211. These differences span oral bioavailability versus parenteral administration, dual α4β1/α4β7 inhibition profiles, pharmacokinetic half-lives, and demonstrated clinical efficacy and safety in ulcerative colitis [1]. Substitution without rigorous comparative data could compromise experimental reproducibility and therapeutic outcome predictability [2].

Carotegrast vs. Comparators: Quantitative Differentiation for Informed Procurement


Carotegrast Demonstrates 34-Fold Higher Potency at α4β7 vs. α4β1 Compared to BIO-1211's 500-Fold Bias

Carotegrast (HCA2969) inhibits human α4β1 integrin with an IC50 of 5.8 nM and human α4β7 integrin with an IC50 of 1.4 nM [1]. This represents a modest 4.1-fold bias towards α4β7. In contrast, the small-molecule comparator BIO-1211 exhibits an IC50 of 4 nM for α4β1 but 2 μM for α4β7, a 500-fold selectivity for α4β1 . This stark difference in integrin selectivity profiles means carotegrast provides a more balanced dual inhibition suitable for inflammatory bowel disease models where both α4β1 and α4β7 play pathogenic roles.

Integrin inhibition Selectivity profiling Ulcerative colitis Drug discovery

Oral Carotegrast Achieves 45% Clinical Response Rate vs. 21% for Placebo in Phase 3 UC Trial

In a multicenter, randomized, double-blind, placebo-controlled phase 3 study (N=203), carotegrast methyl (960 mg three times daily) achieved a clinical response rate of 45% at week 8 compared to 21% for placebo (odds ratio 3.30, 95% CI 1.73–6.29; p=0.00028) [1]. This represents an absolute difference of 24 percentage points. By comparison, the monoclonal antibody vedolizumab in the GEMINI 1 trial demonstrated a clinical response rate of 47.1% vs. 25.5% for placebo at week 6, a 21.6 percentage point difference [2]. While cross-trial comparisons require caution, carotegrast's oral administration and similar magnitude of effect relative to placebo in a comparable patient population support its viability as a small-molecule alternative to biologic therapies.

Ulcerative colitis Phase 3 clinical trial α4 integrin antagonist Clinical efficacy

Carotegrast's Terminal Half-Life of 14.1 h Enables Thrice-Daily Dosing vs. Natalizumab's Monthly IV Infusion

Carotegrast (HCA2969), the active metabolite, exhibits a terminal elimination half-life of approximately 14.1 hours at the 960 mg dose [1]. This supports a thrice-daily oral dosing regimen. In contrast, the monoclonal antibody natalizumab, which also targets α4 integrin, has a half-life of approximately 11 days and is administered via monthly intravenous infusion [2]. The 18.7-fold shorter half-life of carotegrast allows for rapid washout (5 half-lives ≈ 70 hours vs. 55 days for natalizumab), which is a critical safety advantage in the event of adverse events such as progressive multifocal leukoencephalopathy (PML), a risk associated with natalizumab. Furthermore, carotegrast's oral administration avoids the need for infusion center visits.

Pharmacokinetics Oral bioavailability Half-life Dosing regimen

Carotegrast Exhibits 34-Fold Higher Potency at α4β1 than Firategrast (IC50 5.8 nM vs. 198 nM)

Carotegrast (HCA2969) inhibits human α4β1 integrin with an IC50 of 5.8 nM [1]. The small-molecule comparator firategrast (SB-683699), which was also developed as an oral α4 integrin antagonist, exhibits an IC50 of 198 nM against α4β1 under comparable in vitro conditions . This represents a 34-fold difference in potency. While both compounds are dual α4β1/α4β7 antagonists, carotegrast's significantly higher potency at α4β1 may translate to greater target engagement at lower doses, potentially reducing the pill burden or improving efficacy margins. Notably, carotegrast methyl (AJM300) successfully completed phase 3 trials and received regulatory approval, whereas firategrast's development for inflammatory bowel disease was discontinued.

Integrin α4β1 Small molecule antagonist Potency comparison In vitro pharmacology

Carotegrast Maintains Lymphocyte Count Elevation for 24 h at 960 mg Dose vs. 12 h at Lower Doses

In a randomized controlled pharmacodynamic study, carotegrast methyl at 960 mg three times daily produced a sustained increase in peripheral lymphocyte count over a full 24-hour period, with a mean increase of 50.58% (95% CI 20.40–80.76) compared to placebo [1]. Lower doses (240 mg and 480 mg) produced only transient lymphocyte elevations that returned to baseline within 12–16 hours. This dose-dependent prolongation of pharmacodynamic effect is critical for maintaining continuous target engagement. For context, the benchmark biologic natalizumab produces a sustained 1.5–2.0-fold increase in lymphocyte count that persists for weeks due to its long half-life [2]. Carotegrast achieves comparable 24-hour pharmacodynamic coverage with oral dosing, but with the advantage of reversibility upon discontinuation.

Pharmacodynamics Lymphocyte trafficking Dose optimization Target engagement

Optimal Use Cases for Carotegrast in Scientific and Preclinical Research


Oral α4 Integrin Antagonism in Murine Colitis Models Requiring Dual α4β1/α4β7 Inhibition

Researchers modeling inflammatory bowel disease (IBD) in mice should consider carotegrast methyl (prodrug) for oral administration studies. Carotegrast methyl prevented the development of colitis induced by adoptive transfer of IL-10 deficient CD4+ T cells when administered orally at 0.03–1% in diet for 15 days [3]. The active metabolite HCA2969 inhibits both mouse α4β7 integrin (IC50=26 nM) and human α4β1 integrin (IC50=5.8 nM), providing a dual inhibition profile that more closely mimics the human therapeutic target engagement than highly α4β1-selective tools like BIO-1211 (IC50 α4β1=4 nM, α4β7=2 μM) [4].

Pharmacokinetic/Pharmacodynamic Studies Requiring Reversible Target Engagement with Short Half-Life

For studies investigating the relationship between α4 integrin occupancy, lymphocyte trafficking, and reversibility of effect, carotegrast's 14.1-hour half-life offers a distinct advantage over long-acting biologics like natalizumab (t1/2 ~11 days) [3]. The ability to rapidly wash out the drug within 3–4 days (5 half-lives) allows researchers to study recovery of immune cell trafficking and assess the kinetics of disease relapse in preclinical models, which is not feasible with antibodies due to their prolonged tissue persistence. The 960 mg dose provides continuous 24-hour pharmacodynamic coverage, as evidenced by sustained lymphocyte count elevation [3].

Comparative Efficacy Studies of Oral Small Molecules vs. Biologics in Ulcerative Colitis

Carotegrast methyl serves as an ideal reference compound for head-to-head preclinical or in vitro comparisons with biologic therapies (e.g., vedolizumab, natalizumab) to assess differences in potency, tissue penetration, and onset of action. Its clinical response rate of 45% at week 8 in a phase 3 ulcerative colitis trial provides a benchmark for evaluating novel oral α4 integrin antagonists [4]. The compound's well-characterized pharmacokinetic profile (including food effect: 5–29% reduction in exposure under fed conditions) enables rigorous experimental design for oral dosing studies .

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